molecular formula C17H25N3O B11816958 1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11816958
M. Wt: 287.4 g/mol
InChI Key: VHHKVNNMTVALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyridine ring substituted with a piperidine and a pyrrolidine ring.

Preparation Methods

The synthesis of 1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

1-(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

Similar compounds include:

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(2-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O/c1-13-15(16-7-6-12-20(16)14(2)21)8-9-17(18-13)19-10-4-3-5-11-19/h8-9,16H,3-7,10-12H2,1-2H3

InChI Key

VHHKVNNMTVALON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)C3CCCN3C(=O)C

Origin of Product

United States

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